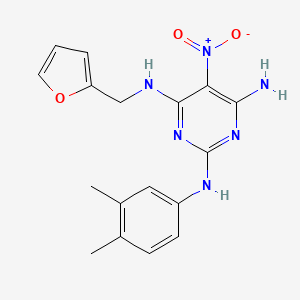![molecular formula C20H19N5O B14971610 5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971610.png)
5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound features a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings.
準備方法
The synthesis of 5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the annulation of the pyrimidine moiety to the triazole ring or vice versa . Industrial production methods often employ microwave-mediated, catalyst-free synthesis, which involves the use of enaminonitriles and benzohydrazides .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The oxidative cyclization of N-(2-pyridyl)amidines is a key step in its synthesis.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the core structure.
Common reagents used in these reactions include oxidizers like NaOCl and Pb(OAc)4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
類似化合物との比較
Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent cytotoxic activities against various cancer cell lines . The uniqueness of 5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
特性
分子式 |
C20H19N5O |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-13-8-6-7-11-16(13)18-17(14(2)23-20-21-12-22-25(18)20)19(26)24-15-9-4-3-5-10-15/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
InChIキー |
PDHCWQIVPOIPAS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971529.png)
![7-cyclopentyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14971543.png)
![1-(3-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14971549.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide](/img/structure/B14971553.png)
![4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971555.png)
![3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971564.png)
![6-chloro-3-[5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B14971568.png)
![1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(2,5-dimethylphenyl)urea](/img/structure/B14971574.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B14971591.png)
![3-Cyclohexyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)propanamide](/img/structure/B14971598.png)
![ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14971602.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide](/img/structure/B14971615.png)
